![molecular formula C29H21NO B14486019 2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole CAS No. 64530-91-2](/img/structure/B14486019.png)
2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole is a complex organic compound known for its unique structural properties. This compound features a benzoxazole core with biphenyl and phenylethenyl substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene . The reaction conditions often require a strong base to generate the ylide and an inert atmosphere to prevent side reactions. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and mechanisms of action.
Mécanisme D'action
The mechanism of action of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole include:
2-[1,1’-Biphenyl]-4-ylpentanedioic acid: This compound has a similar biphenyl structure but different functional groups.
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group but has a different core structure.
The uniqueness of 2-[2-([1,1’-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole lies in its combination of biphenyl and benzoxazole moieties, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
64530-91-2 |
|---|---|
Formule moléculaire |
C29H21NO |
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
5-(2-phenylethenyl)-2-[2-(4-phenylphenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H21NO/c1-3-7-22(8-4-1)11-12-24-15-19-28-27(21-24)30-29(31-28)20-16-23-13-17-26(18-14-23)25-9-5-2-6-10-25/h1-21H |
Clé InChI |
YJEIKCTUYZRJTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)OC(=N3)C=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


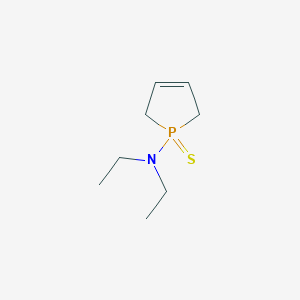

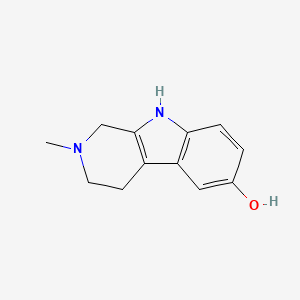

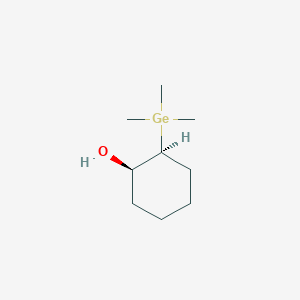
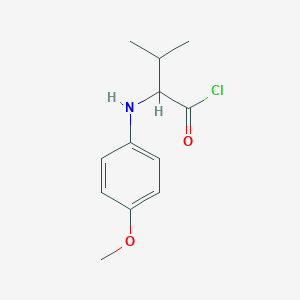


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
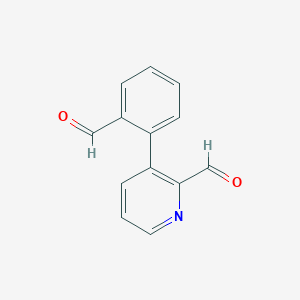
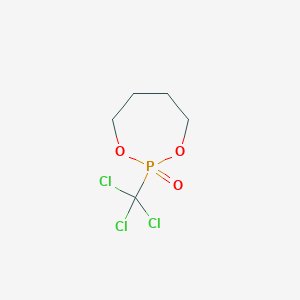
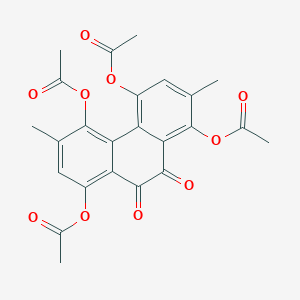
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

